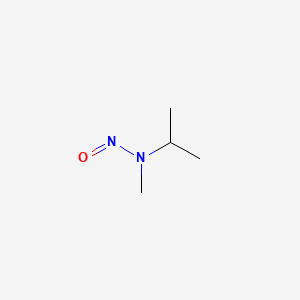

N-methyl-N-nitroso-2-propanamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-methyl-N-propan-2-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-4(2)6(3)5-7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDYNYCCEGQPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952834 | |

| Record name | N-Methyl-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30533-08-5 | |

| Record name | 2-Propanamine, N-methyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030533085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-methyl-N-nitroso-2-propanamine (CAS Number 30533-08-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-nitroso-2-propanamine, with the CAS number 30533-08-5, is a member of the N-nitrosamine class of compounds. Nitrosamines are of significant interest to the scientific and pharmaceutical communities due to their potential as carcinogenic and mutagenic agents. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, toxicological profile, and the general experimental protocols used to assess its biological activity. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide will draw upon established knowledge of the broader N-nitrosamine class to infer its likely properties and mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 30533-08-5 | --INVALID-LINK-- |

| Molecular Formula | C₄H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 102.14 g/mol | --INVALID-LINK-- |

| IUPAC Name | N-methyl-N-propan-2-ylnitrous amide | --INVALID-LINK-- |

| Synonyms | Isopropylmethylnitrosamine, Methylisopropylnitrosamine, N-Methyl-N-nitrosoisopropylamine | --INVALID-LINK-- |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | No data available |

Synthesis

General Experimental Protocol for N-Nitrosamine Synthesis

Materials:

-

Secondary amine (in this case, N-methyl-2-propanamine)

-

Nitrosating agent (e.g., sodium nitrite, NaNO₂)

-

Acid (e.g., hydrochloric acid, HCl)

-

Organic solvent (e.g., dichloromethane)

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Dissolve the secondary amine in an appropriate organic solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of the nitrosating agent (e.g., sodium nitrite) to the stirred amine solution.

-

Concurrently, or subsequently, add the acid dropwise to maintain an acidic pH. The reaction is typically monitored for completion using thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, a mild base (e.g., saturated sodium bicarbonate solution) to neutralize excess acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-nitrosamine product.

-

Purify the crude product using a suitable technique, such as column chromatography or distillation.

Note: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

Toxicological Profile

Mechanism of Carcinogenesis

The carcinogenic activity of N-nitrosamines is a multi-step process that involves metabolic activation, formation of DNA adducts, and subsequent cellular responses that can lead to mutations and the initiation of cancer.

Metabolic Activation: N-nitrosamines are generally not directly genotoxic. They require metabolic activation, which primarily occurs in the liver by cytochrome P450 (CYP) enzymes.[1] The α-hydroxylation of one of the alkyl chains is a critical initial step. For this compound, this would involve either the methyl or the isopropyl group. This hydroxylation results in an unstable intermediate that spontaneously decomposes to form highly reactive electrophilic diazonium ions.

DNA Adduct Formation: The electrophilic diazonium ions are potent alkylating agents that can react with nucleophilic sites on DNA bases. The formation of DNA adducts, particularly at the O⁶-position of guanine (B1146940) (O⁶-alkylguanine), is considered a critical initiating event in N-nitrosamine-induced carcinogenesis.[2][3] These adducts can lead to mispairing during DNA replication, resulting in point mutations (e.g., G:C to A:T transitions). Other DNA adducts at various positions on guanine and other bases can also be formed.[2][3]

Cellular Responses: The formation of DNA adducts can trigger cellular responses, including DNA repair mechanisms, cell cycle arrest, and apoptosis (programmed cell death).[2][4] If the DNA damage is not properly repaired before cell division, it can lead to permanent mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to the development of cancer.

Experimental Protocols

Due to the lack of specific studies on this compound, the following are detailed general protocols for key experiments used to assess the toxicological properties of N-nitrosamines.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HepG2, a human liver cancer cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, if any) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a chemical.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) with mutations in the histidine operon.

-

Escherichia coli tester strain (e.g., WP2 uvrA) with a mutation in the tryptophan operon.

-

S9 fraction (a rat liver homogenate containing metabolic enzymes, including CYPs) for metabolic activation.

-

Cofactor solution for the S9 mix (e.g., NADP+, glucose-6-phosphate).

-

Minimal glucose agar (B569324) plates.

-

Top agar.

-

This compound.

-

Positive and negative controls.

Procedure:

-

Preparation: Prepare the S9 mix by adding the cofactor solution to the S9 fraction.

-

Exposure: In a test tube, combine the test compound at various concentrations, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer (for direct mutagenicity).

-

Pre-incubation (optional but recommended for nitrosamines): Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes) to allow for metabolic activation.

-

Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

Conclusion

This compound (CAS 30533-08-5) is a member of the N-nitrosamine family and, as such, is presumed to be a carcinogenic compound. While specific toxicological data for this molecule are scarce, the well-established mechanism of action for this class of compounds provides a strong basis for predicting its biological activity. It is expected to undergo metabolic activation by cytochrome P450 enzymes to form reactive electrophiles that can alkylate DNA, leading to mutations and potentially cancer. The experimental protocols provided in this guide offer a framework for the in vitro and in vivo evaluation of its toxicological properties. Further research is warranted to generate specific data for this compound to allow for a more precise risk assessment. Researchers and drug development professionals should handle this compound with extreme caution, employing appropriate safety measures due to its presumed carcinogenicity.

References

- 1. This compound | C4H10N2O | CID 92271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of N-methyl-N-nitroso-2-propanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-methyl-N-nitroso-2-propanamine. The information is compiled from various scientific sources to support research, development, and safety protocols involving this compound. All quantitative data is presented in a structured format for clarity and ease of comparison.

Core Physical Properties

This compound is a nitrosamine (B1359907) compound with the molecular formula C4H10N2O.[1][2][3][4] It is recognized as an N-nitrosamine that can induce tumor formation in mice.[3]

| Property | Value | Source(s) |

| Molecular Weight | 102.14 g/mol | [1][2][5] |

| Chemical Formula | C4H10N2O | [1][2][3][4] |

| Boiling Point | 87.6-87.9 °C at 40 Torr | [6] |

| Density | 0.9452 g/cm³ | [6] |

| Solubility | Soluble in Chloroform | [6] |

| Physical Form | Liquid | [6] |

| CAS Registry Number | 30533-08-5 | [3][4] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published, the analytical characterization of this and related nitrosamine compounds is well-documented.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and quantification of N-nitrosamines. The NIST Chemistry WebBook lists gas chromatography and mass spectrum data for 2-Propanamine, N-methyl-N-nitroso-.[4] The PubChem database also provides information on the GC-MS analysis of this compound.[1]

Typical Experimental Workflow for Nitrosamine Analysis by GC-MS:

A general workflow for the analysis of nitrosamine impurities in pharmaceutical products often involves the following steps:

Caption: A generalized workflow for the analysis of nitrosamine impurities.

Characterization data for commercially available standards of this compound typically includes:

-

¹H-NMR (Proton Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

High-Performance Liquid Chromatography (HPLC)

-

Infrared Spectroscopy (IR)[2]

Biological Significance and Mechanism of Action

N-nitrosamines are a class of compounds known to be potent carcinogens.[7] Their mechanism of action generally involves metabolic activation by cytochrome P450 enzymes in the liver.[8] This activation leads to the formation of highly reactive electrophilic species that can alkylate DNA, leading to mutations and potentially cancer.

The metabolic activation pathway for a generic N-nitrosamine is depicted below. This pathway is considered relevant for this compound.

Caption: General metabolic activation pathway of N-nitrosamines.

References

- 1. This compound | C4H10N2O | CID 92271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Propanamine, N-methyl-N-nitroso- [webbook.nist.gov]

- 5. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]

- 6. This compound , ≥95% , 30533-08-5 - CookeChem [cookechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of DNA methylation by N-nitroso(2-oxopropyl)propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Properties of N-methyl-N-nitroso-2-propanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-nitroso-2-propanamine, a member of the N-nitrosamine class of compounds, is a subject of significant interest within the scientific community, particularly in the fields of toxicology, analytical chemistry, and drug development. N-nitrosamines are recognized as a "cohort of concern" due to the classification of many of their members as probable human carcinogens.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical determination of this compound. Furthermore, it delves into the established metabolic activation pathway that underpins its biological activity and associated toxicological implications.

Molecular Structure and Identification

This compound is characterized by a nitroso group (-N=O) bonded to a nitrogen atom, which is in turn bonded to a methyl group and an isopropyl group.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-methyl-N-propan-2-ylnitrous amide[2] |

| Chemical Formula | C4H10N2O[3] |

| CAS Number | 30533-08-5[3] |

| SMILES String | CC(C)N(C)N=O |

| InChI Key | KQDYNYCCEGQPTN-UHFFFAOYSA-N[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and the study of its environmental and biological fate.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 102.14 g/mol [2][4] |

| Appearance | A liquid[5] |

| Boiling Point | 87.6-87.9 °C (at 40 Torr)[5][6] |

| Density | 0.9452 g/cm³[5][6] |

| Solubility | Soluble in Chloroform[5][6] |

| Predicted pKa | -3.14 ± 0.70[7] |

Experimental Protocols

Synthesis of N-nitrosamines (General Protocol)

Materials:

-

Secondary amine (e.g., N-methyl-2-propanamine)

-

tert-Butyl nitrite (B80452) (TBN)

Procedure:

-

To the secondary amine, add tert-butyl nitrite (TBN) in a dropwise manner at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, the desired N-nitrosamine product can be isolated. The isolation procedure is straightforward due to the solvent-free conditions.

This methodology has been shown to be compatible with various functional groups, including acid-labile protecting groups.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Nitrosamines (General Protocol)

The detection and quantification of N-nitrosamines, often present as impurities in pharmaceutical products, require sensitive analytical methods. Gas Chromatography coupled with Mass Spectrometry (GC-MS), particularly with a triple quadrupole detector (GC-MS/MS), is a widely used technique. The following is a general protocol that can be adapted for the analysis of this compound, particularly in a drug substance matrix like valsartan (B143634).[8][9]

Sample Preparation (for Valsartan Drug Substance): [8][10]

-

Accurately weigh approximately 500 mg of the valsartan drug substance into a 20 mL headspace vial.

-

Add 5 mL of dimethyl sulfoxide (B87167) (DMSO) to the vial.

-

Immediately cap and crimp the vial.

-

Vortex the sample solution to ensure it is well mixed.

Working Standard Preparation: [10]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Perform serial dilutions to create a series of working standards with concentrations ranging from approximately 0.15 to 100 µg.

-

Transfer 1.0 mL of each standard solution into separate 20 mL headspace vials containing 4.0 mL of DMSO and immediately cap and crimp.

GC-MS/MS Instrumental Parameters (Representative): [9]

-

Gas Chromatograph: Agilent 8890 GC (or equivalent)

-

Mass Spectrometer: Agilent 7010B GC/MS/MS (or equivalent)

-

Column: SUPELCOWAX® or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.5 µm)

-

Injection Mode: Headspace or Liquid Injection

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: An appropriate temperature gradient to ensure separation of the analyte from the matrix.

-

Ion Source: Electron Ionization (EI)

-

MS Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

Quantification: A calibration curve is generated by plotting the peak areas of the analyte against the concentrations of the working standards. The concentration of this compound in the sample is then determined from this curve.[10]

Biological Activity and Signaling Pathways

The primary mechanism of toxicity for N-nitrosamines, including this compound, involves metabolic activation into reactive electrophilic species that can alkylate cellular macromolecules, most notably DNA.[11] This process is a critical initiating event in their carcinogenic activity.

Metabolic Activation Pathway

The metabolic activation of N-nitrosamines is predominantly carried out by cytochrome P450 (CYP) enzymes in the liver.[11] The key initial step is the α-hydroxylation of one of the alkyl groups attached to the nitrosamine (B1359907) nitrogen.

Caption: Metabolic activation of N-nitrosamines leading to DNA alkylation.

This metabolic activation results in the formation of an unstable α-hydroxynitrosamine, which then spontaneously decomposes to yield an aldehyde (in this case, acetone from the isopropyl group or formaldehyde from the methyl group) and a highly reactive alkyldiazonium ion. This electrophilic species is responsible for the alkylation of nucleophilic sites in DNA, leading to the formation of DNA adducts such as O⁶-methylguanine.[11] These adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.

Cellular Response to Nitrosamine-Induced Damage

The cellular damage induced by N-nitrosamines triggers a complex array of signaling pathways aimed at mitigating the damage or initiating programmed cell death (apoptosis) if the damage is too severe. Studies on various nitrosamines have implicated several key cellular processes and signaling pathways.[12][13]

Caption: Cellular signaling responses to N-nitrosamine exposure.

Exposure to nitrosamines can lead to the formation of reactive oxygen species (ROS) and other radicals, contributing to oxidative stress.[12] The resulting DNA damage and oxidative stress can activate multiple signaling pathways, including those involved in:

-

Apoptosis: Programmed cell death to eliminate heavily damaged cells.[12]

-

Cell Cycle Regulation: Arresting the cell cycle to allow time for DNA repair.[12]

-

DNA Repair: Activating various DNA repair mechanisms to correct the genetic lesions.[12]

-

Oxidative Stress Response: Upregulating antioxidant defenses to counteract the effects of ROS.[12]

-

Inflammatory and other signaling pathways: Studies on some nitrosamines have shown modulation of pathways such as NF-κB and JAK/STAT, which are involved in inflammation and other cellular processes.[14] It is important to note that the specific pathways activated can be cell-type and compound-specific.

Conclusion

This compound serves as a significant model compound for understanding the broader class of N-nitrosamines. This guide has provided a detailed overview of its molecular characteristics, physicochemical properties, and the analytical methods for its detection. The elucidation of its metabolic activation pathway, leading to DNA damage, is fundamental to comprehending its toxicological profile. The subsequent activation of cellular response pathways highlights the complex interplay between this xenobiotic and cellular defense mechanisms. For professionals in drug development, a thorough understanding of the potential for formation and the biological effects of such nitrosamine impurities is paramount for ensuring the safety and quality of pharmaceutical products. Further research into the specific signaling pathways modulated by this compound will provide deeper insights into its biological impact.

References

- 1. This compound | C4H10N2O | CID 92271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propanamine, N-methyl-N-nitroso- [webbook.nist.gov]

- 3. This compound | CAS No- 30533-08-5 | Simson Pharma Limited [simsonpharma.com]

- 4. This compound | 30533-08-5 [chemicalbook.com]

- 5. This compound , ≥95% , 30533-08-5 - CookeChem [cookechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. gcms.cz [gcms.cz]

- 8. turkjps.org [turkjps.org]

- 9. fda.gov [fda.gov]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. N-nitroso-N-methylurea and N-nitroso-N-ethylurea induce upregulation of cellular NF-kappa B activity through protein kinase C-dependent pathway in human malignant keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

N-methyl-N-nitroso-2-propanamine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-nitroso-2-propanamine, a member of the N-nitrosamine class of compounds, is a potent genotoxic agent with carcinogenic potential. This technical guide provides an in-depth overview of its core mechanism of action, drawing from established principles of N-nitrosamine toxicology. The mechanism involves a critical bioactivation step mediated by cytochrome P450 enzymes, leading to the formation of reactive electrophilic intermediates. These intermediates subsequently form covalent adducts with cellular macromolecules, most notably DNA. The resulting DNA damage, if unrepaired, can lead to mutations, chromosomal aberrations, and the initiation of carcinogenesis. This document summarizes the key events in this pathway, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the critical molecular processes. It is important to note that while the general mechanism of N-nitrosamines is well-established, specific experimental data for this compound is limited. Therefore, this guide often extrapolates from data on structurally similar and well-studied nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).

Introduction

N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine. They are recognized as a "cohort of concern" due to the potent carcinogenicity of many of its members in animal studies.[1][2] this compound (CAS No. 30533-08-5), also known as N-isopropyl-N-methylnitrosamine, falls within this class. Understanding its mechanism of action is crucial for assessing its risk to human health and for the development of strategies to mitigate its potential adverse effects, particularly in the context of pharmaceutical drug development where nitrosamine (B1359907) impurities are a significant concern.

The carcinogenic and mutagenic activity of N-nitrosamines is not inherent to the parent compound but requires metabolic activation to generate reactive electrophiles.[3][4] This guide will detail the sequential steps of this activation process, the subsequent molecular damage, and the cellular responses to this damage, providing a comprehensive framework for understanding the toxicology of this compound.

Metabolic Activation: The Critical Initiating Step

The journey from a stable N-nitrosamine to a reactive carcinogen begins with enzymatic metabolism, primarily occurring in the liver. This process is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[5][6]

The Role of Cytochrome P450 Enzymes

CYP enzymes are a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics. For N-nitrosamines, the key metabolic reaction is α-hydroxylation, which is the hydroxylation of the carbon atom adjacent to the nitroso group.[3][7] Several CYP isozymes have been implicated in the metabolic activation of various nitrosamines, with CYP2E1 and CYP2A6 being particularly important for the activation of small dialkylnitrosamines.[5][6][8] While the specific CYP isozymes responsible for the metabolism of this compound have not been definitively identified in the literature, it is highly probable that members of the CYP2A and CYP2E subfamilies are involved, given its structural similarity to other small asymmetrical nitrosamines.

The metabolic activation of this compound can proceed via two potential α-hydroxylation pathways: hydroxylation of the methyl group or hydroxylation of the isopropyl group.

Formation of Reactive Electrophiles

The α-hydroxy intermediates formed are unstable and spontaneously decompose to yield highly reactive electrophilic species known as alkyldiazonium ions.[3][4]

-

α-Hydroxylation of the methyl group would lead to the formation of a methyldiazonium ion and formaldehyde.

-

α-Hydroxylation of the isopropyl group would generate an isopropyldiazonium ion and acetone.

These alkyldiazonium ions are potent alkylating agents that can readily react with nucleophilic sites on cellular macromolecules.

Molecular Damage: The Interaction with DNA

The primary target for the reactive metabolites of N-nitrosamines is DNA. The alkyldiazonium ions attack the nitrogen and oxygen atoms of the DNA bases, forming a variety of DNA adducts.[3][4]

Formation of DNA Adducts

The formation of DNA adducts is considered the critical initiating event in the carcinogenicity of N-nitrosamines.[9] The specific types of adducts formed depend on the nature of the alkylating agent. For this compound, both methyl and isopropyl adducts are possible.

Some of the key pro-mutagenic DNA adducts formed by simple alkylating nitrosamines include:

-

O⁶-alkylguanine: This is a major miscoding lesion that can lead to G:C to A:T transition mutations during DNA replication if not repaired.[10][11]

-

O⁴-alkylthymine: Another significant miscoding lesion.

-

N⁷-alkylguanine and N³-alkyladenine: These are the most abundant adducts, but they are generally considered less mutagenic than the O-alkylated adducts. However, they can lead to depurination, creating apurinic sites that are also mutagenic if not properly repaired.[10]

Quantitative Data on Genotoxicity

While specific quantitative genotoxicity data for this compound is scarce, data from other nitrosamines can provide a reference point for its potential potency.

| Nitrosamine | Assay System | Endpoint | Result | Reference |

| N-nitrosodimethylamine (NDMA) | Human HepaRG cells (3D) | DNA Damage (% tail DNA) | Positive | [12] |

| N-nitrosodimethylamine (NDMA) | Human HepaRG cells (3D) | Micronucleus Formation | Positive | [12] |

| N-nitrosodiethylamine (NDEA) | CYP2A6-expressing TK6 cells | Micronucleus Frequency | 2.6-fold increase at 100 µM | [7] |

| N-nitrosodiethylamine (NDEA) | CYP2A6-expressing TK6 cells | γH2A.X formation | Positive | [7] |

| N-nitrosoethylisopropylamine (NEIPA) | CYP2A6-expressing TK6 cells | Micronucleus Frequency | 3.6-fold increase at 100 µM | [7] |

Cellular Responses to DNA Damage

The formation of DNA adducts triggers a cascade of cellular responses aimed at either repairing the damage or eliminating the damaged cell.

DNA Repair Pathways

Cells possess several DNA repair mechanisms to counteract the genotoxic effects of alkylating agents.

-

Direct Reversal: The enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) plays a critical role in directly removing the alkyl group from the O⁶ position of guanine, transferring it to one of its own cysteine residues.[11][13] This is a suicide mechanism, as the enzyme is inactivated in the process. The expression level of MGMT is a key determinant of cellular resistance to the carcinogenic effects of methylating nitrosamines.

-

Base Excision Repair (BER): This pathway is primarily responsible for repairing N-alkylated purines (N⁷-alkylguanine and N³-alkyladenine). DNA glycosylases recognize and excise the damaged base, followed by the action of endonucleases, polymerases, and ligases to restore the correct DNA sequence.

-

Mismatch Repair (MMR): If DNA replication occurs before an O⁶-alkylguanine adduct is repaired, a thymine (B56734) may be incorrectly incorporated opposite the damaged guanine. The MMR system can recognize this mismatch and, in some cases, can trigger cell cycle arrest or apoptosis.[10]

Cell Cycle Arrest and Apoptosis

Significant DNA damage can activate cell cycle checkpoints, leading to a temporary halt in cell division to allow time for DNA repair.[7] For instance, some nitrosamines have been shown to cause G2/M phase cell cycle arrest.[7] If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis, a protective mechanism to eliminate potentially cancerous cells. The tumor suppressor protein p53 is a key regulator of these processes.[7]

Carcinogenicity

Experimental Protocols

The investigation of the mechanism of action of N-nitrosamines involves a variety of in vitro and in vivo experimental approaches.

In Vitro Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay): This is a widely used screening test for mutagenicity. Bacteria strains with pre-existing mutations are exposed to the test compound in the presence of a metabolic activation system (e.g., rat liver S9 fraction). A positive result is indicated by an increase in the number of revertant colonies.

-

Mammalian Cell Micronucleus Test: This assay detects chromosomal damage. Cells are treated with the test compound, and the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is assessed.

-

Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA strand breaks. The extent of DNA migration in an electric field is proportional to the amount of DNA damage.

-

γH2A.X Assay: The phosphorylation of histone H2A.X (to form γH2A.X) is an early cellular response to DNA double-strand breaks. This can be quantified using immunofluorescence or flow cytometry.[7]

Experimental Workflow for In Vitro Genotoxicity Testing:

DNA Adduct Analysis

The identification and quantification of DNA adducts provide direct evidence of the interaction of the reactive metabolite with DNA.

-

Methodology: This typically involves exposing cells or animals to the nitrosamine, isolating the DNA, hydrolyzing the DNA to its constituent bases or nucleosides, and then analyzing the hydrolysate using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of isotopically labeled standards allows for accurate quantification.

Conclusion

The mechanism of action of this compound is predicted to follow the well-established pathway for carcinogenic N-nitrosamines. This involves metabolic activation by cytochrome P450 enzymes to form reactive alkyldiazonium ions, which then alkylate DNA. The resulting DNA adducts, particularly O⁶-alkylguanine, are potent miscoding lesions that can lead to mutations and the initiation of cancer if not repaired by cellular DNA repair mechanisms. While specific experimental data for this compound is limited, the available knowledge on analogous compounds provides a strong basis for considering it a genotoxic and potentially carcinogenic agent. Further research is warranted to delineate the specific metabolic pathways, the full spectrum of DNA adducts, and the quantitative genotoxic and carcinogenic potency of this compound to enable a more precise risk assessment.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Species differences in the metabolism of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medsci.org [medsci.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. Metabolic inactivation of N-nitrosamines by cytochrome P-450 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Carcinogenicity of N-methyl-N-nitroso-2-propanamine in Mice

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-nitroso compounds are a well-established class of potent carcinogens.[1][2] N-methyl-N-nitroso-2-propanamine belongs to the group of asymmetrical nitrosamines, and there is substantial evidence indicating its carcinogenicity in rodents. Although specific quantitative data for tumor incidence in mice is not extensively documented in readily accessible literature, the compound is noted to be positive in rodent carcinogenicity studies. This guide outlines the expected carcinogenic profile, a detailed experimental protocol for its assessment, and the underlying molecular mechanisms of action.

Data Presentation: Representative Carcinogenicity Data of N-Nitrosamines in Mice

Due to the absence of specific public data for this compound in mice, the following tables summarize representative data from studies on analogous N-nitroso compounds, namely N-nitrosodimethylamine (NDMA) and N-methyl-N-nitrosourea (MNU), to provide a quantitative perspective on the potential carcinogenic effects.

Table 1: Representative Tumor Incidence for N-Nitrosodimethylamine (NDMA) in Mice

| Strain | Route of Administration | Dose | Duration of Treatment | Target Organ | Tumor Type | Incidence (%) |

| Swiss | Drinking water | 5 ppm | Lifetime | Liver | Hepatocellular Carcinoma | 85 |

| Swiss | Drinking water | 10 ppm | Lifetime | Liver | Hepatocellular Carcinoma | 100 |

| A/J | Intraperitoneal | 10 mg/kg | Single dose | Lung | Adenoma | 100 |

This table presents a compilation of findings from various studies on NDMA to illustrate typical tumor responses in mice.

Table 2: Representative Tumor Incidence for N-Methyl-N-nitrosourea (MNU) in Mice

| Strain | Route of Administration | Dose | Duration of Treatment | Target Organ | Tumor Type | Incidence (%) |

| B6C3F1 | Intraperitoneal | 75 mg/kg | Single dose | Thymus | Lymphoma | 90 |

| FVB/N | Intraperitoneal | 50 mg/kg | Single dose | Lung | Adenoma/Carcinoma | 91.7 |

| BALB/c | Intravenous | 50 µg/g | Single dose | Mammary Gland | Adenocarcinoma | 100 |

This table showcases the potent and organ-specific carcinogenicity of MNU in different mouse strains, serving as a model for a direct-acting N-nitroso compound.[3]

Experimental Protocols

A standard carcinogenicity bioassay for an N-nitroso compound like this compound in mice would follow a protocol similar to those established by the National Toxicology Program (NTP).

A Representative Long-Term Carcinogenicity Study Protocol:

-

Test Substance: this compound (CAS No. 16339-04-1), with purity assessed at >98%.

-

Animal Model:

-

Species and Strain: Male and female B6C3F1 mice are commonly used due to their well-characterized background tumor rates.

-

Age: 6-8 weeks at the start of the study.

-

Group Size: 50 mice per sex per group.

-

-

Administration of Test Compound:

-

Route: Oral administration via drinking water is a common and relevant route of exposure for N-nitrosamines.

-

Dose Levels: A minimum of two dose levels plus a control group. Doses would be determined from a 90-day subchronic toxicity study and would typically be a fraction of the maximum tolerated dose (MTD). For example:

-

Control: Untreated drinking water.

-

Low Dose: e.g., 5 ppm in drinking water.

-

High Dose: e.g., 10 ppm in drinking water.

-

-

Duration: Continuous administration for up to 2 years.

-

-

Observations:

-

Clinical Signs: Daily observation for any signs of toxicity.

-

Body Weight and Food/Water Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

-

Hematology and Clinical Chemistry: Performed at interim sacrifices (e.g., 6, 12, 18 months) and at terminal sacrifice.

-

-

Pathology:

-

Gross Necropsy: A complete necropsy is performed on all animals.

-

Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. Lesions observed in the high-dose group are then examined in the lower dose groups.

-

-

Data Analysis:

-

Survival rates are analyzed using life-table methods.

-

Tumor incidences are analyzed using the Poly-k test for trend and the Fisher's exact test for pairwise comparisons.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of N-Nitroso Compound-Induced Carcinogenesis

N-nitrosamines, such as this compound, are not directly carcinogenic but require metabolic activation, primarily by cytochrome P450 enzymes in the liver and other tissues. This activation leads to the formation of unstable intermediates that generate highly reactive alkylating agents. These agents can then form adducts with DNA, leading to mutations and the initiation of cancer if not repaired.

Experimental Workflow for a Mouse Carcinogenicity Bioassay

The following diagram illustrates the typical workflow for a two-year carcinogenicity study in mice.

Conclusion

While a dedicated, publicly available carcinogenicity study of this compound in mice with detailed quantitative data is elusive, the existing body of evidence on structurally similar N-nitrosamines strongly supports its classification as a rodent carcinogen. The primary target organs are likely to be the liver and potentially the respiratory tract, with the carcinogenic mechanism proceeding through metabolic activation and subsequent DNA alkylation. The provided experimental protocol and workflow diagrams offer a robust framework for designing and conducting carcinogenicity studies for this and other N-nitroso compounds. Further research to generate specific data for this compound in mice would be invaluable for a more precise risk assessment.

References

Metabolic Activation of N-methyl-N-nitroso-2-propanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the metabolic activation, enzyme kinetics, and specific DNA adducts of N-methyl-N-nitroso-2-propanamine are not extensively available in the public domain. This guide, therefore, extrapolates the presumed metabolic pathways and relevant experimental methodologies based on the well-established principles of N-nitrosamine metabolism. Data from structurally related and well-studied nitrosamines are provided for comparative purposes.

Introduction

N-nitrosamines are a class of potent genotoxic carcinogens that require metabolic activation to exert their biological effects. Their presence as impurities in some pharmaceutical products has necessitated a thorough understanding of their metabolic fate and toxicological profile. This technical guide focuses on the presumed metabolic activation of this compound, providing a framework for its investigation based on the current scientific understanding of N-nitrosamine bioactivation.

The metabolic activation of N-nitrosamines is primarily initiated by cytochrome P450 (CYP) enzymes through α-hydroxylation. This enzymatic reaction is the rate-limiting step that transforms the relatively inert parent compound into highly reactive electrophilic intermediates. These intermediates can then form covalent adducts with cellular macromolecules, most critically DNA, leading to mutations and the initiation of carcinogenesis if not repaired by cellular DNA repair mechanisms.

Presumed Metabolic Activation Pathway of this compound

The metabolic activation of this compound is anticipated to proceed via two primary α-hydroxylation pathways, targeting the methyl and isopropyl groups, respectively. This process is catalyzed by cytochrome P450 enzymes, with CYP2E1 being a likely key contributor based on studies of other small-molecule nitrosamines.[1][2]

Pathway A: α-Hydroxylation of the Methyl Group

-

Enzymatic Hydroxylation: Cytochrome P450 enzymes hydroxylate the methyl group of this compound, forming an unstable α-hydroxynitrosamine intermediate, N-(hydroxymethyl)-N-nitroso-2-propanamine.

-

Spontaneous Decomposition: This intermediate is unstable and spontaneously decomposes to yield formaldehyde (B43269) and an isopropyl-diazohydroxide.

-

Formation of the Alkylating Species: The isopropyl-diazohydroxide further rearranges to form a highly reactive isopropyl-diazonium ion. This electrophilic species is capable of alkylating nucleophilic sites on DNA and other macromolecules.

Pathway B: α-Hydroxylation of the Isopropyl Group

-

Enzymatic Hydroxylation: Alternatively, CYP enzymes can hydroxylate the α-carbon of the isopropyl group, leading to the formation of another unstable α-hydroxynitrosamine.

-

Spontaneous Decomposition: This intermediate decomposes to yield acetone (B3395972) and a methyl-diazohydroxide.

-

Formation of the Alkylating Species: The methyl-diazohydroxide generates the highly reactive methyl-diazonium ion, a potent methylating agent for DNA.

The formation of these reactive diazonium ions is the critical step in the genotoxicity of N-nitrosamines. These electrophiles can react with DNA bases, leading to the formation of various DNA adducts, which, if not repaired, can lead to mutations during DNA replication.

Quantitative Data on N-Nitrosamine Metabolism

While specific kinetic data for this compound are not available, the following tables summarize Michaelis-Menten kinetic constants for the metabolism of other relevant N-nitrosamines by various cytochrome P450 enzymes. This data provides a comparative framework for understanding the potential enzymatic affinity and metabolic rate of this compound. Lower Km values indicate a higher affinity of the enzyme for the substrate.

Table 1: Kinetic Parameters for N-Nitrosodimethylamine (NDMA) Metabolism

| CYP Isoform | Species | System | K_m_ (µM) | V_max_ (nmol/min/nmol CYP) | Reference(s) |

| CYP2E1 | Rabbit | Purified Enzyme | 7.5 | 3.8 | [3] |

| CYP2B4 | Rabbit | Purified Enzyme | 180 | 1.8 | [3] |

| CYP3A6 | Rabbit | Purified Enzyme | 30 | 1.3 | [3] |

| CYP2E1 | Human | Liver Microsomes | 27 - 48 | - | [3] |

Table 2: Kinetic Parameters for N-Nitrosodiethylamine (NDEA) Metabolism

| CYP Isoform | Species | System | K_m_ (µM) | V_max_ (nmol/min/nmol CYP) | Reference(s) |

| CYP2E1 | Rabbit | Purified Enzyme | 130 | 3.2 | [3] |

| CYP2B4 | Rabbit | Purified Enzyme | 300 | 1.7 | [3] |

| CYP2A6 | Human | Purified Enzyme | 190 | 1.1 | [3] |

| CYP2E1 | Human | Liver Microsomes | 90 - 150 | - | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the metabolic activation of N-nitrosamines. These protocols are directly applicable to the study of this compound.

In Vitro Metabolism using Liver Microsomes (Metabolic Stability Assay)

This assay determines the rate of metabolism of a compound by liver microsomes, which are rich in CYP enzymes.

Materials:

-

Pooled human or other species liver microsomes

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) or methanol (B129727) (for reaction termination)

-

Internal standard for analytical quantification

-

LC-MS/MS or GC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), potassium phosphate buffer, and MgCl₂.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add this compound to the pre-incubated mixture to a final concentration (e.g., 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.

-

Analytical Quantification: Analyze the samples by a validated LC-MS/MS or GC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CL_int_) can be calculated.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. For N-nitrosamines, which are pro-mutagens, the assay must be conducted with metabolic activation.

Materials:

-

Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-auxotrophic Escherichia coli (e.g., WP2 uvrA)

-

This compound dissolved in a suitable solvent (e.g., DMSO, water)

-

S9 fraction from the liver of Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters

-

Cofactor solution (NADP+ and glucose-6-phosphate)

-

Minimal glucose agar (B569324) plates

-

Top agar

Procedure:

-

Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor solution and buffer.

-

Pre-incubation: In a test tube, mix the tester strain, the test compound at various concentrations, and the S9 mix (for metabolic activation) or buffer (for no activation).

-

Incubation: Incubate the mixture at 37°C with shaking for a defined period (e.g., 20-30 minutes).

-

Plating: After incubation, add molten top agar to the mixture, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

-

Incubation of Plates: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+ or trp+) on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control, and this increase is reproducible.

DNA Adduct Analysis by LC-MS/MS

This method is used to identify and quantify the specific DNA adducts formed upon exposure to a genotoxic agent.

Materials:

-

Calf thymus DNA or DNA isolated from cells/tissues treated with this compound

-

Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

LC-MS/MS system with a sensitive triple quadrupole or high-resolution mass spectrometer

-

Appropriate HPLC column for separating nucleosides/nucleotides

-

Authentic standards of expected DNA adducts (if available)

Procedure:

-

DNA Isolation: Isolate DNA from the treated biological system using standard protocols.

-

In Vitro Adduct Formation (for standard generation): React calf thymus DNA with this compound in the presence of a metabolic activation system (e.g., liver microsomes and NADPH).

-

DNA Hydrolysis: Enzymatically hydrolyze the DNA to individual deoxyribonucleosides or deoxyribonucleotides.

-

Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup methods to enrich the adducted nucleosides/nucleotides and remove unmodified ones.

-

LC-MS/MS Analysis: Analyze the cleaned-up sample by LC-MS/MS. Use multiple reaction monitoring (MRM) for targeted analysis of expected adducts or precursor ion scanning/neutral loss scans for untargeted screening.

-

Adduct Identification and Quantification: Identify adducts by comparing their retention times and mass spectra with those of authentic standards. Quantify the adducts using a calibration curve generated from the standards.

Conclusion

The metabolic activation of this compound is a critical determinant of its potential carcinogenicity. While direct experimental data for this specific compound are limited, the established principles of N-nitrosamine metabolism provide a robust framework for its investigation. The primary route of bioactivation is presumed to be cytochrome P450-mediated α-hydroxylation, leading to the formation of highly reactive alkylating species that can damage DNA. The experimental protocols detailed in this guide provide the necessary tools for researchers to elucidate the specific metabolic pathways, identify the enzymes involved, and characterize the DNA adducts formed by this compound, thereby enabling a comprehensive assessment of its toxicological risk.

References

N-methyl-N-nitroso-2-propanamine: A Review of Toxicological and Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-nitroso-2-propanamine, also known as methylisopropylnitrosamine, is a member of the N-nitrosamine class of compounds. N-nitrosamines are recognized as a "cohort of concern" due to the potent carcinogenicity of many of its members in animal studies, raising concerns about potential human health risks.[1][2][3] This technical guide provides a comprehensive literature review of studies on this compound and related nitrosamines, focusing on their carcinogenic and genotoxic properties, metabolic activation, and the experimental methodologies used in their assessment. While specific quantitative data for this compound is limited in the public domain, this guide will leverage available information on structurally similar nitrosamines to provide a thorough understanding of the toxicological profile of this compound class.

Carcinogenicity

Numerous studies have demonstrated the carcinogenic potential of a wide range of N-nitrosamines in various animal models.[2][4][5] The carcinogenicity of these compounds is often organ-specific, depending on the chemical structure of the nitrosamine (B1359907) and the metabolic capabilities of the host.[4][5]

Quantitative Carcinogenicity Data

While a comprehensive table of quantitative carcinogenicity data for this compound is not available in the reviewed literature, the following table presents data for the structurally related and well-studied nitrosamine, N-nitrosodimethylamine (NDMA), to illustrate the nature of such data.

| Compound | Species/Strain | Route of Administration | Dose | Tumor Site | Tumor Incidence (%) | Reference |

| N-Nitrosodimethylamine (NDMA) | Rat (BD) | Drinking water | 2 mg/kg bw/day | Liver | 96 | [4] |

| N-Nitrosodimethylamine (NDMA) | Rat (BD) | Drinking water | 0.075 mg/kg bw/day | Liver | 50 (TD50) | [4] |

| N-Nitrosodimethylamine (NDMA) | Mouse | Intraperitoneal | 10 mg/kg bw (single dose) | Lung | 100 | [6] |

Genotoxicity

The carcinogenicity of N-nitrosamines is widely attributed to their genotoxic effects, primarily arising from the formation of DNA adducts following metabolic activation.[7][8][9] These adducts can lead to miscoding during DNA replication, resulting in mutations and initiating the carcinogenic process.

Quantitative Genotoxicity Data

| Compound | Test System | Metabolic Activation | Concentration | Mutagenic Response | Reference |

| N-Nitrosodimethylamine (NDMA) | Salmonella typhimurium TA100 | Hamster Liver S9 | 10 µ g/plate | 2.5-fold increase in revertants | [10] |

| N-Nitrosodimethylamine (NDMA) | Salmonella typhimurium TA1535 | Hamster Liver S9 | 100 µ g/plate | 4-fold increase in revertants | [10] |

Metabolic Activation and Signaling Pathways

The genotoxicity of most N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[11][12][13][14] This process typically involves the α-hydroxylation of the alkyl chains attached to the nitroso group. The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form a reactive electrophilic species, a diazonium ion, which can then alkylate DNA.[7][15]

For this compound, two potential pathways of α-hydroxylation exist: one on the methyl group and another on the isopropyl group. Hydroxylation of the methyl group would lead to the formation of a methyldiazonium ion, a potent methylating agent. Hydroxylation of the isopropyl group would result in the formation of an isopropyldiazonium ion. The relative contribution of these pathways would determine the specific types of DNA adducts formed and potentially the organ specificity of its carcinogenic action. While the specific CYP isozymes responsible for the metabolism of this compound have not been definitively identified, CYP2E1 and CYP2A6 are known to be major enzymes in the activation of other small dialkylnitrosamines like NDMA and N-nitrosodiethylamine (NDEA).[12][13][14]

Caption: Proposed metabolic activation pathways for this compound.

Experimental Protocols

Rodent Carcinogenicity Bioassay

A standard protocol for a two-year rodent carcinogenicity bioassay, as outlined by the National Toxicology Program (NTP), involves the following key steps:[6]

-

Test Animals: Typically, groups of 50 male and 50 female rats and mice are used for each dose group and a control group.

-

Dose Selection: Doses are selected based on a subchronic toxicity study (e.g., 90 days) to determine the maximum tolerated dose (MTD). Usually, two or three dose levels plus a control are used in the chronic study.

-

Administration: The test compound is administered for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice). The route of administration (e.g., gavage, drinking water, feed) is chosen based on the potential route of human exposure.

-

Observation: Animals are observed daily for clinical signs of toxicity. Body weights and food/water consumption are monitored regularly.

-

Pathology: At the end of the study, all surviving animals are euthanized, and a complete necropsy is performed. All organs and tissues are examined microscopically for the presence of tumors.

-

Data Analysis: The incidence of tumors in the dosed groups is statistically compared to the control group.

Caption: Workflow for a typical rodent carcinogenicity bioassay.

In Vitro Metabolism Study using Liver Microsomes

In vitro metabolism studies using liver microsomes are crucial for understanding the metabolic activation of nitrosamines. A general protocol includes:

-

Preparation of Microsomes: Liver microsomes are prepared from the livers of rodents (e.g., rats, hamsters) or humans through differential centrifugation.

-

Incubation: The test compound (this compound) is incubated with the liver microsomes in the presence of a NADPH-generating system (which provides the necessary cofactors for CYP enzyme activity) at 37°C.

-

Metabolite Extraction: The reaction is stopped, and the metabolites are extracted from the incubation mixture using an organic solvent.

-

Metabolite Identification and Quantification: The extracted metabolites are analyzed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the products of metabolism.[13]

Caption: General workflow for an in vitro metabolism study using liver microsomes.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. An enhanced protocol recommended for nitrosamines involves:[16]

-

Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA pKM101) are used. These strains have mutations in genes involved in histidine or tryptophan synthesis, respectively, and are used to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of Aroclor 1254-induced rats or hamsters. For nitrosamines, hamster liver S9 is often more effective.[10]

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix. A pre-incubation method is generally recommended for nitrosamines.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the amino acid they cannot synthesize.

-

Incubation and Scoring: The plates are incubated for 2-3 days, and the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Caption: Simplified workflow for the bacterial reverse mutation (Ames) test.

Conclusion

This compound belongs to a class of compounds with well-established carcinogenic and genotoxic potential. While specific quantitative data for this particular nitrosamine are scarce in the public literature, the extensive body of research on analogous compounds provides a strong basis for understanding its likely toxicological profile. The primary mechanism of toxicity is believed to be metabolic activation by cytochrome P450 enzymes to reactive electrophiles that form DNA adducts, leading to mutations and cancer. The experimental protocols described in this guide are standard methods for assessing the carcinogenic and mutagenic potential of chemical compounds and are applicable to the further investigation of this compound. Further research is warranted to generate specific quantitative data on the carcinogenicity, genotoxicity, and metabolism of this compound to allow for a more precise risk assessment.

References

- 1. 15th Report on Carcinogens [ntp.niehs.nih.gov]

- 2. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. [Organotropic carcinogenic effects of 65 various N-nitroso- compounds on BD rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relations in carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and History of N-methyl-N-nitroso-2-propanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-nitroso-2-propanamine, a member of the N-nitrosamine class of compounds, has been a subject of scientific inquiry due to its carcinogenic potential. This technical guide provides a comprehensive overview of the discovery, history, synthesis, metabolism, and toxicological properties of this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals working in fields where exposure to or the formation of N-nitrosamines is a concern. This document details experimental protocols, summarizes quantitative data, and visualizes key pathways to facilitate a deeper understanding of this compound.

Introduction

N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine. The discovery of their carcinogenic properties dates back to the 1950s, when John Barnes and Peter Magee found that dimethylnitrosamine could induce liver tumors in rats. This discovery sparked decades of research into the toxicology and mechanisms of action of various N-nitrosamines. This compound (CAS 30533-08-5), also known as N-isopropyl-N-methylnitrosamine, is one such compound that has been identified and studied for its potential health risks. This guide will focus specifically on the available scientific knowledge regarding this particular N-nitrosamine.

Discovery and History

While the specific historical details of the first synthesis and discovery of this compound are not extensively documented in readily available literature, its emergence is rooted in the broader history of N-nitrosamine research. The general synthesis of N-nitrosamines by reacting secondary amines with a nitrosating agent has been known for over a century. It is likely that this compound was first synthesized and identified during systematic studies of various N-nitrosamine compounds following the initial discovery of their carcinogenicity.

Synthesis

The synthesis of this compound typically involves the nitrosation of its corresponding secondary amine, N-methylisopropylamine.

General Experimental Protocol for N-Nitrosation of Secondary Amines

This protocol is adapted from established methods for the synthesis of N-nitrosamines and can be applied to the synthesis of this compound.

Materials:

-

N-methylisopropylamine

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve N-methylisopropylamine in water and cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled amine solution while stirring.

-

Acidify the mixture by the dropwise addition of hydrochloric acid, maintaining the temperature below 5 °C. The reaction is typically monitored for completion using starch-iodide paper to test for the presence of excess nitrous acid.

-

After the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane multiple times.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by distillation or chromatography.

Synthesis workflow for this compound.

Metabolism and Mechanism of Action

The carcinogenicity of many N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver. While specific in vivo metabolism studies on this compound are limited, the general metabolic pathway for alkyl-N-nitrosamines can be extrapolated.

The proposed primary metabolic pathway involves the α-hydroxylation of either the methyl or the isopropyl group. This hydroxylation leads to the formation of unstable α-hydroxynitrosamines. These intermediates then spontaneously decompose to form highly reactive electrophilic species, such as diazonium ions or carbocations. These electrophiles can then react with nucleophilic sites on cellular macromolecules, including DNA, leading to the formation of DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which is a key initiating event in carcinogenesis.

Proposed metabolic activation pathway of this compound.

Toxicological Data

| Compound | Species | Sex | Route | Target Organ | TD50 (mg/kg/day) |

| N-Nitrosodimethylamine (NDMA) | Rat | Male | Oral | Liver | 0.096 |

| N-Nitrosodiethylamine (NDEA) | Rat | Male | Oral | Liver | 0.027 |

| N-Nitroso-di-n-propylamine (NDPA) | Rat | Male | Oral | Esophagus | 0.43 |

| N-Nitroso-di-n-butylamine (NDBA) | Rat | Male | Oral | Bladder | 1.2 |

Data extrapolated from general N-nitrosamine carcinogenicity studies.

General Protocol for a Long-Term Carcinogenicity Bioassay

The following is a generalized protocol for a rodent carcinogenicity study, which would be necessary to determine the TD50 of this compound.

Animals:

-

Species: Fischer 344 rats (or a suitable alternative)

-

Sex: Both males and females

-

Age: 6-8 weeks at the start of the study

-

Groups: A control group and at least three dose groups, with 50 animals per sex per group.

Administration of the Test Compound:

-

Route: Typically via drinking water or gavage.

-

Dose levels: Should be determined from shorter-term toxicity studies to establish a maximum tolerated dose (MTD). Doses might be set at the MTD, 1/2 MTD, and 1/4 MTD.

-

Duration: For the lifetime of the animals (approximately 2 years for rats).

Observations and Examinations:

-

Clinical signs of toxicity are recorded daily.

-

Body weight and food/water consumption are measured weekly for the first 13 weeks and monthly thereafter.

-

At the end of the study, all animals are subjected to a full necropsy.

-

All organs and tissues are examined macroscopically, and any abnormalities are recorded.

-

A comprehensive list of tissues from all animals is preserved and examined microscopically by a veterinary pathologist.

Data Analysis:

-

Statistical analysis of tumor incidence is performed to determine if there is a significant increase in tumors in the treated groups compared to the control group.

-

The TD50 is calculated using statistical models that take into account the dose-response relationship.

Experimental workflow for a carcinogenicity bioassay.

Analytical Methodologies

The detection and quantification of N-nitrosamines, including this compound, in various matrices such as pharmaceuticals, food, and environmental samples are critical for risk assessment. Several analytical techniques are employed for this purpose.

Common Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used method for the analysis of volatile nitrosamines.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for less volatile and thermally labile nitrosamines. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography provides high selectivity and sensitivity.

-

High-Performance Liquid Chromatography (HPLC) with UV detection: Can be used for screening purposes, but lacks the specificity of mass spectrometric detection.

A typical analytical workflow involves sample preparation (e.g., solid-phase extraction), chromatographic separation, and detection by a mass spectrometer. The use of isotopically labeled internal standards is crucial for accurate quantification.

Conclusion

This compound, like many other N-nitrosamines, is a compound of toxicological concern due to its carcinogenic potential. While specific data on its discovery, quantitative carcinogenicity, and detailed metabolic pathways are not as abundant as for more common nitrosamines like NDMA, this guide provides a framework for understanding its properties based on the broader knowledge of the N-nitrosamine class. The provided experimental protocols and visualized pathways offer a foundation for researchers and professionals to design and interpret studies related to this and other N-nitrosamine compounds. Further research is warranted to fill the existing data gaps and to better characterize the specific risks associated with exposure to this compound.

References

Navigating the Stability and Storage of N-methyl-N-nitroso-2-propanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-nitroso-2-propanamine, also known as N-nitrosomethylisopropylamine, is a member of the N-nitrosamine class of compounds. Due to the classification of many nitrosamines as probable human carcinogens, understanding the stability and ensuring appropriate storage of this compound is of paramount importance, particularly in the context of pharmaceutical research and development where it may arise as a potential impurity. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and the methodologies for its stability assessment.

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] These agencies have issued stringent guidelines requiring manufacturers to conduct thorough risk assessments and, when necessary, confirmatory testing to control the levels of these impurities in both active pharmaceutical ingredients (APIs) and finished drug products.[4][5][6] This underscores the critical need for a comprehensive understanding of the factors that can lead to the formation and degradation of nitrosamines like this compound throughout a product's lifecycle.

Chemical Stability Profile

Thermal Stability

N-nitrosamines can be susceptible to thermal degradation. Studies on other nitrosamines have shown that elevated temperatures can lead to their degradation. For instance, investigations into the stability of ranitidine-containing products revealed that storage at elevated temperatures, such as 40°C and 60°C, significantly increased the formation of NDMA.[7][8] This suggests that thermal stress can promote chemical reactions that either form or degrade nitrosamines. For this compound, it is crucial to avoid high temperatures during storage and handling to minimize the risk of degradation and the potential formation of unknown byproducts.

Photostability

N-nitrosamines are known to be sensitive to light, particularly ultraviolet (UV) radiation.[9] The photolytic degradation of nitrosamines is a well-documented phenomenon.[10] Studies on NDMA have shown that it readily undergoes direct photolysis, with degradation occurring within minutes under simulated environmental conditions.[11][12] The mechanism of photolysis often involves the cleavage of the N-N bond.[12] Therefore, this compound should be protected from light to prevent photodegradation.

pH and Hydrolytic Stability